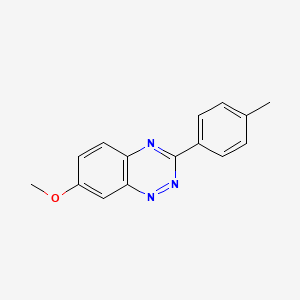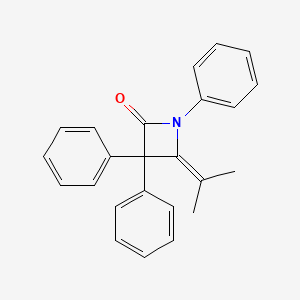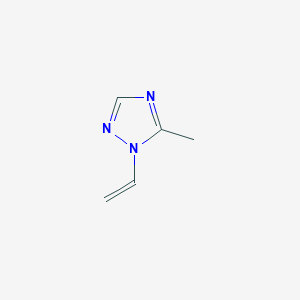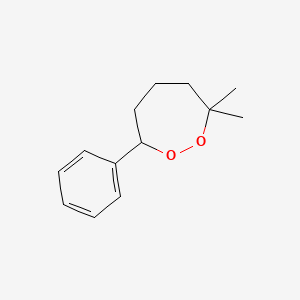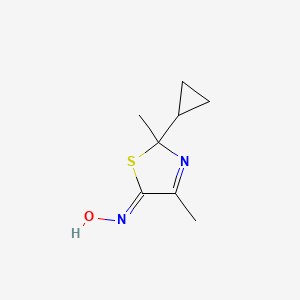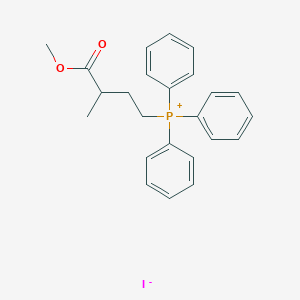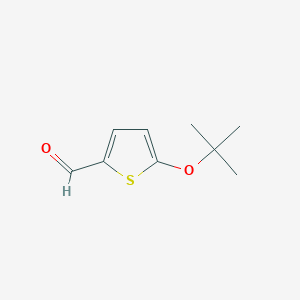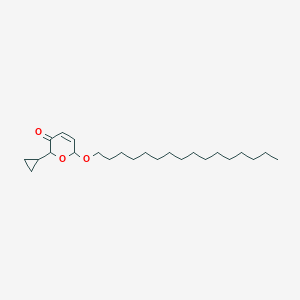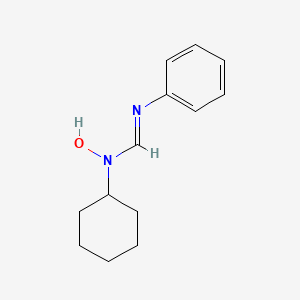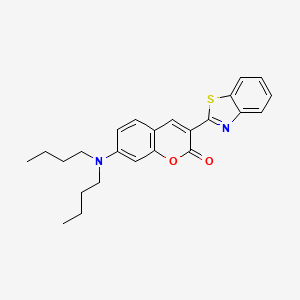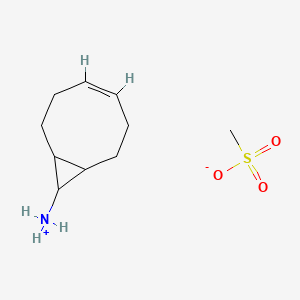
Bicyclo(6.1.0)non-4-ene-9-amine, methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo(6.1.0)non-4-ene-9-amine, methanesulfonate is a compound that belongs to the family of strained alkynes. These compounds are known for their unique structural properties, which make them highly reactive and useful in various chemical and biological applications. The compound is particularly notable for its role in bioorthogonal chemistry, where it is used to facilitate reactions that occur selectively in the presence of biological molecules without interfering with them.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(6.1.0)non-4-ene-9-amine, methanesulfonate typically involves the formation of a strained alkyne scaffold. One common method involves the use of a primary alcohol as a reactive handle, which is then functionalized via amide bond formation. This process yields stable derivatives that are more robust than the classically encountered carbamates .
Industrial Production Methods
Industrial production methods for this compound often involve the use of activated carbonates for the generation of more stable carbonates and carbamates. These methods are preferred due to their efficiency and the stability of the resulting products .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo(6.1.0)non-4-ene-9-amine, methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure.
Substitution: Substitution reactions are common, particularly in the formation of amide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Amine functionalized compounds: For substitution reactions, particularly in the formation of amide bonds.
Major Products Formed
The major products formed from these reactions include stable derivatives such as BCN acid, which is known for its stability and ease of functionalization .
Aplicaciones Científicas De Investigación
Bicyclo(6.1.0)non-4-ene-9-amine, methanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of stable molecular probes and other chemical compounds.
Biology: Facilitates bioorthogonal reactions, which are crucial for labeling biomolecules and detecting reactive metabolites.
Industry: Used in the production of stable derivatives for various industrial applications
Mecanismo De Acción
The mechanism of action of Bicyclo(6.1.0)non-4-ene-9-amine, methanesulfonate involves its role as a strained alkyne scaffold. This unique structure allows it to participate in bioorthogonal reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions occur selectively in the presence of biological molecules without interfering with them, making the compound highly valuable for various applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other members of the strained alkyne family, such as:
- Bicyclo(6.1.0)non-4-yn-9-ylmethanol (BCN alcohol)
- Bicyclo(6.1.0)non-4-yn-9-ylmethyloxycarbonyl
- Bicyclo(6.1.0)non-4-yn-9-ylmethyl N-succinimidyl carbonate
Uniqueness
Bicyclo(6.1.0)non-4-ene-9-amine, methanesulfonate is unique due to its high stability and ease of functionalization. These properties make it more suitable for certain applications compared to other strained alkynes .
Propiedades
Número CAS |
78293-73-9 |
|---|---|
Fórmula molecular |
C10H19NO3S |
Peso molecular |
233.33 g/mol |
Nombre IUPAC |
[(4Z)-9-bicyclo[6.1.0]non-4-enyl]azanium;methanesulfonate |
InChI |
InChI=1S/C9H15N.CH4O3S/c10-9-7-5-3-1-2-4-6-8(7)9;1-5(2,3)4/h1-2,7-9H,3-6,10H2;1H3,(H,2,3,4)/b2-1-; |
Clave InChI |
RZEJSQGXXZSIRK-ODZAUARKSA-N |
SMILES isomérico |
CS(=O)(=O)[O-].C/1CC2C(C2[NH3+])CC/C=C1 |
SMILES canónico |
CS(=O)(=O)[O-].C1CC2C(C2[NH3+])CCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


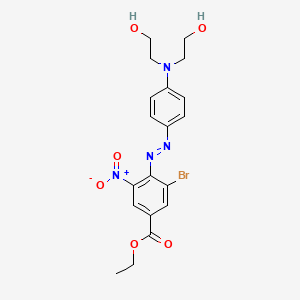

![2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14428484.png)
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
